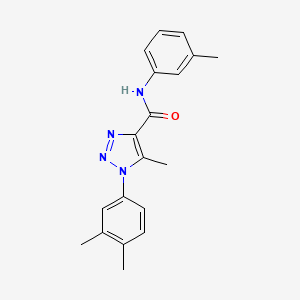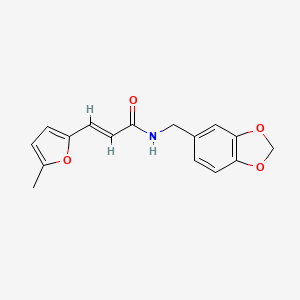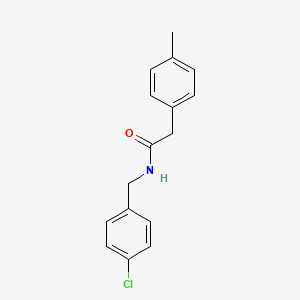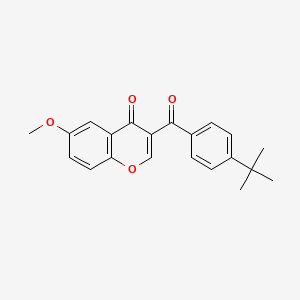
1-nitro-2-(1-propen-1-ylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-nitro-2-(1-propen-1-ylsulfonyl)benzene, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPSB is a yellow crystalline solid that has a molecular formula of C10H9NO4S and a molecular weight of 243.25 g/mol. This compound is mainly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage and contribute to the development of various diseases. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which are known to contribute to the development of chronic inflammation and various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent. However, the limitations of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene include its relatively high cost and the need for specialized equipment and expertise to carry out the synthesis and purification of this compound.
Orientations Futures
There are several future directions for the study of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. One potential direction is the development of new cancer therapies based on the properties of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. Another potential direction is the study of the biochemical and physiological effects of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in various disease models, such as inflammation, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new synthetic methods for the production of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is carried out through a multistep process that involves the reaction of 2-nitrobenzaldehyde with isopropenyl sulfone in the presence of a base. The resulting product is then subjected to reduction using a suitable reducing agent, such as iron powder, to yield 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in high yield and purity.
Applications De Recherche Scientifique
1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-7H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLJXLKEPEEOF-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-nitro-2-[(1E)-prop-1-en-1-ylsulfonyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)



![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
